molecular formula C6H7N3O3 B14842654 6-(Aminomethyl)-4-nitropyridin-2-OL

6-(Aminomethyl)-4-nitropyridin-2-OL

Cat. No.: B14842654
M. Wt: 169.14 g/mol
InChI Key: PBGDXKQYIOMIDM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-nitropyridin-2-OL is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-nitropyridin-2-OL can be achieved through several synthetic routes. One common method involves the nitration of 2-hydroxypyridine followed by the introduction of the aminomethyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting 4-nitro-2-hydroxypyridine is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-nitropyridin-2-OL undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

    Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Reduction: 6-(Aminomethyl)-4-aminopyridin-2-OL.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

6-(Aminomethyl)-4-nitropyridin-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-nitropyridin-2-OL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-4-nitropyridin-2-OL is unique due to the presence of both the nitro and aminomethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

6-(aminomethyl)-4-nitro-1H-pyridin-2-one

InChI

InChI=1S/C6H7N3O3/c7-3-4-1-5(9(11)12)2-6(10)8-4/h1-2H,3,7H2,(H,8,10)

InChI Key

PBGDXKQYIOMIDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CN)[N+](=O)[O-]

Origin of Product

United States

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